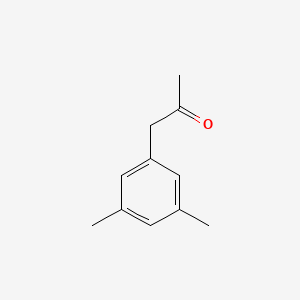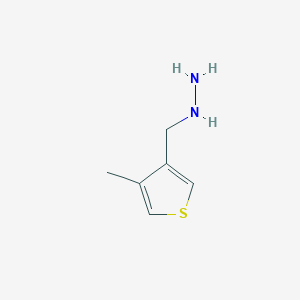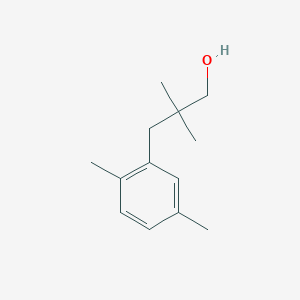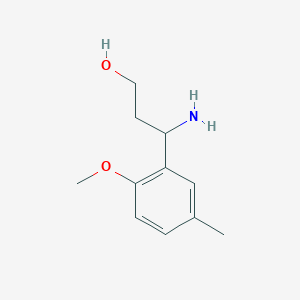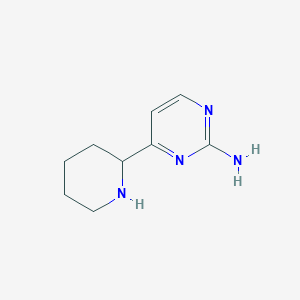
3-Fluoro-3-(trifluoromethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-3-(trifluoromethyl)pyrrolidine is a fluorinated heterocyclic compound that features both a fluorine atom and a trifluoromethyl group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of pyrrolidine derivatives using reagents such as xenon difluoride or elemental fluorine under controlled conditions . Another approach involves the trifluoromethylation of pyrrolidine derivatives using reagents like trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of 3-Fluoro-3-(trifluoromethyl)pyrrolidine may involve large-scale fluorination and trifluoromethylation processes. These processes often utilize continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-3-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms or the trifluoromethyl group are replaced by other functional groups.
Oxidation and Reduction Reactions: The pyrrolidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Fluorination: Reagents such as xenon difluoride or elemental fluorine are used under controlled conditions to introduce fluorine atoms.
Trifluoromethylation: Reagents like trifluoromethyl iodide in the presence of a base are commonly used.
Major Products Formed
The major products formed from these reactions include various fluorinated and trifluoromethylated pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
3-Fluoro-3-(trifluoromethyl)pyrrolidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Fluoro-3-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoropyrrolidine: A similar compound with a single fluorine atom attached to the pyrrolidine ring.
3-(Trifluoromethyl)pyrrolidine: A compound with only the trifluoromethyl group attached to the pyrrolidine ring.
Uniqueness
3-Fluoro-3-(trifluoromethyl)pyrrolidine is unique due to the simultaneous presence of both a fluorine atom and a trifluoromethyl group on the pyrrolidine ring. This dual substitution imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1550728-66-9 |
|---|---|
Formule moléculaire |
C5H7F4N |
Poids moléculaire |
157.11 g/mol |
Nom IUPAC |
3-fluoro-3-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H7F4N/c6-4(5(7,8)9)1-2-10-3-4/h10H,1-3H2 |
Clé InChI |
LPXDJYALXFYGBY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{Bicyclo[2.2.1]hept-5-EN-2-YL}propanal](/img/structure/B15322251.png)

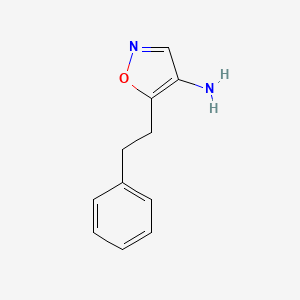
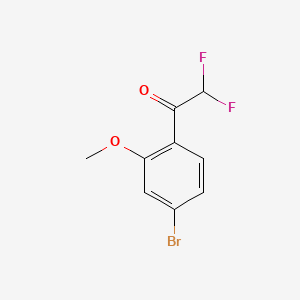

aminehydrochloride](/img/structure/B15322293.png)
